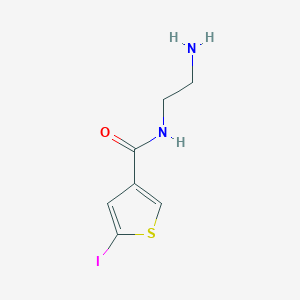

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide

Description

Properties

Molecular Formula |

C7H9IN2OS |

|---|---|

Molecular Weight |

296.13 g/mol |

IUPAC Name |

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide |

InChI |

InChI=1S/C7H9IN2OS/c8-6-3-5(4-12-6)7(11)10-2-1-9/h3-4H,1-2,9H2,(H,10,11) |

InChI Key |

PMQLVJQEEZWIOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C(=O)NCCN)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-iodothiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the aminoethyl group. One common method is the reaction of 5-iodothiophene-3-carboxylic acid with ethylenediamine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Condensation Reactions: The aminoethyl group can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Condensation: Carbonyl compounds such as aldehydes or ketones can react with the aminoethyl group in the presence of an acid catalyst.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the iodine atom.

Oxidation Products: Oxidized derivatives of the thiophene ring.

Schiff Bases: Products formed from the condensation of the aminoethyl group with carbonyl compounds.

Scientific Research Applications

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a signaling molecule.

Comparison with Similar Compounds

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another aminoethyl derivative with applications in material science and biology.

N-(2-aminoethyl)-1-aziridineethanamine: Known for its potential as an ACE2 inhibitor and its use in cardiovascular research.

N-(2-aminoethyl)acetamide: Utilized in various chemical and biological studies.

Uniqueness

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide stands out due to the presence of the iodine atom, which imparts unique reactivity and biological properties

Biological Activity

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an iodine atom and an aminoethyl side chain. The presence of the iodine atom is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | 15.74 | Induction of apoptosis, IL-6 inhibition |

| CaCo-2 (Colorectal) | 13.95 | Apoptosis induction, pro-inflammatory cytokine reduction |

| HTB-140 (Melanoma) | 14.50 | Cell cycle arrest, apoptosis |

The data indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from approximately 13.95 µM to 15.74 µM, suggesting it has a moderate to high level of potency against these cells .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased early and late apoptotic cells in treated populations compared to controls. For instance, in A549 cells, early apoptosis rates increased significantly following treatment .

- Inhibition of Interleukin-6 (IL-6) : The compound has been shown to reduce IL-6 levels significantly in treated cancer cells, indicating a potential anti-inflammatory mechanism that may contribute to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the iodine atom is particularly noteworthy as it enhances lipophilicity and may facilitate interactions with cellular targets compared to non-halogenated analogs.

Table 2: Structural Variants and Their Activities

| Compound Variant | IC50 (µM) | Notes |

|---|---|---|

| N-(2-aminoethyl)-5-chlorothiophene-3-carboxamide | 20.50 | Reduced activity compared to iodine variant |

| N-(2-aminoethyl)-thiophene-3-carboxamide | 25.00 | Lack of halogen results in lower potency |

The SAR studies indicate that halogenation at the 5-position significantly enhances the cytotoxic potential of thiophene derivatives .

Case Studies

- Lung Cancer Study : In a focused study on lung cancer cells (A549), this compound was found to induce apoptosis effectively while also reducing IL-6 secretion by nearly tenfold compared to untreated controls, highlighting its dual role in targeting both cancer cell survival and inflammation .

- Colorectal Cancer Analysis : Another investigation into colorectal adenocarcinoma (CaCo-2) revealed similar trends in apoptosis induction and cytokine modulation, reinforcing the compound's broad-spectrum anticancer properties .

Q & A

Q. What synthetic strategies are recommended for N-(2-aminoethyl)-5-iodothiophene-3-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling the 5-iodothiophene-3-carboxylic acid derivative with 1,2-diaminoethane under amide-forming conditions (e.g., carbodiimide-mediated coupling). To optimize yields, high-throughput screening of catalysts (e.g., HOBt/DCC) and reaction parameters (temperature, solvent polarity) is critical. Continuous flow chemistry can enhance scalability while maintaining reproducibility . Post-synthesis purification via recrystallization or preparative HPLC ensures >95% purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural validation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the thiophene backbone, iodine substitution, and ethylamine moiety.

- LC-MS for molecular ion detection ([M+H]+ expected at ~337 g/mol).

- FTIR to verify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Purity assessment should use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (CHNS) to confirm stoichiometry .

Q. How does the iodine atom at position 5 influence the compound’s thermal stability?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures >250°C, with sharp single-stage weight loss (~300°C) attributed to C-I bond cleavage. Differential scanning calorimetry (DSC) shows endothermic transitions correlating with mesophasic changes in the solid state, suggesting iodine’s steric and electronic effects enhance lattice stability .

Advanced Research Questions

Q. What experimental designs can elucidate the role of iodine in halogen bonding for supramolecular applications?

- X-ray crystallography to map halogen-bonding interactions (C-I···N/O distances ~3.3 Å).

- Density Functional Theory (DFT) calculations to quantify bond energies and electrostatic potential surfaces.

- Competitive binding assays using iodine-free analogs to isolate halogen-specific effects .

Q. How can computational modeling predict this compound’s binding affinity with biological targets (e.g., kinases)?

- Molecular docking (AutoDock Vina) using crystal structures of target proteins to prioritize binding pockets.

- Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes, with explicit parameterization for iodine’s van der Waals radius and polarizability.

- Free-energy perturbation (FEP) to compare binding energies with non-iodinated analogs .

Q. How should researchers resolve contradictions in reported bioactivity data for thiophene carboxamides?

- Dose-response standardization : Ensure consistent molar concentrations across studies.

- Purity reassessment : Verify compound integrity via LC-MS and NMR to rule out degradation products.

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.